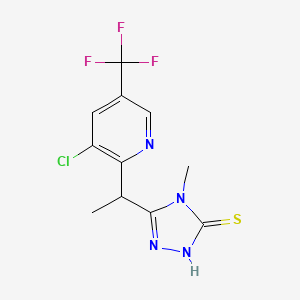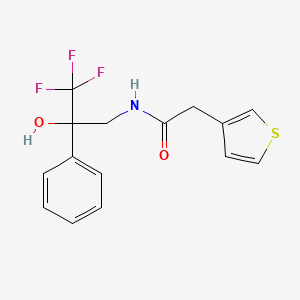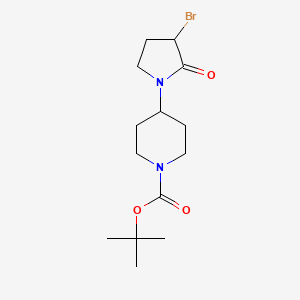
3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters and radical approaches . For instance, the protodeboronation of pinacol boronic esters has been reported, which could be relevant to the synthesis of this compound . Additionally, compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been synthesized, which may provide insights into potential synthesis routes .Scientific Research Applications
- Mechanistic studies suggest that it interferes with DNA replication and cell cycle progression, leading to apoptosis (programmed cell death) in cancer cells .
- It may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in the inflammatory response .
- Preliminary findings suggest that it may disrupt microbial membranes or interfere with essential cellular processes .
Anticancer Properties
Anti-Inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Photophysical Applications
Drug Delivery Systems
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, which is then coupled with a 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "ethyl acetoacetate", "4-bromoaniline", "4-fluorobenzoyl chloride", "hydrazine hydrate", "sodium hydroxide", "thionyl chloride", "acetic acid", "acetic anhydride", "phosphorus pentoxide", "palladium on carbon", "6-chloro-2-iodo-4-phenylquinoline" ], "Reaction": [ "Synthesis of 4-chloro-2-nitroaniline from 4-chloroaniline via nitration", "Reduction of 4-chloro-2-nitroaniline to 4-chloro-2,6-diaminobenzene using hydrogen gas and palladium on carbon", "Synthesis of 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid from ethyl acetoacetate via a Knoevenagel condensation reaction with 4-chloro-2,6-diaminobenzene", "Synthesis of 4-bromoaniline from 4-bromobenzonitrile via reduction with hydrogen gas and palladium on carbon", "Synthesis of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid via reaction with thionyl chloride", "Synthesis of 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole from 4-bromoaniline, 4-fluorobenzoyl chloride, and hydrazine hydrate via a condensation reaction", "Synthesis of 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one from 4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and hydrazine hydrate via a cyclization reaction", "Synthesis of 3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one from 3-(1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one and 5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazole via a coupling reaction using sodium hydroxide and acetic acid as solvents" ] } | |
CAS RN |
391230-39-0 |
Product Name |
3-(5-(4-bromophenyl)-1-(4-fluorobenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one |
Molecular Formula |
C31H20BrClFN3O2 |
Molecular Weight |
600.87 |
IUPAC Name |
3-[3-(4-bromophenyl)-2-(4-fluorobenzoyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C31H20BrClFN3O2/c32-21-10-6-18(7-11-21)27-17-26(36-37(27)31(39)20-8-13-23(34)14-9-20)29-28(19-4-2-1-3-5-19)24-16-22(33)12-15-25(24)35-30(29)38/h1-16,27H,17H2,(H,35,38) |
InChI Key |
KRKXODARFHNBLS-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)F)C6=CC=C(C=C6)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2757667.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(4-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2757669.png)
![5-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2757670.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2757674.png)





![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2757687.png)
![8-chloro-10-ethoxy-2-(4-methylbenzenesulfonyl)-1H,2H,3H,4H-benzo[b]1,6-naphthyridine](/img/structure/B2757688.png)
![2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2757690.png)